molecular formula C23H16FN5O6S B2749908 (E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide CAS No. 1006772-75-3

(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide

Cat. No. B2749908
CAS RN: 1006772-75-3
M. Wt: 509.47
InChI Key: ZEQDDLSLQITHMQ-DHRITJCHSA-N
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Description

“(E)-N’-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide” is a chemical compound with the molecular formula C23H16FN5O6S and a molecular weight of 509.47. It is a derivative of benzothiazole .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a benzothiazole ring, which is a heterocyclic compound consisting of fused benzene and thiazole rings . It also contains a hydrazide group, an ethoxy group, and a dinitro group.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of related hydrazides with significant antimicrobial activity. A study by Kumar et al. (2011) synthesized a series of hydrazides showing considerable activity against microbial strains, emphasizing the role of substituents on phenyl rings in enhancing antimicrobial properties (Kumar et al., 2011).

Anticancer Agents

Derivatives of benzothiazole, a structural component of the compound , have been explored for anticancer properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazone derivatives and tested their anticancer activity, finding them effective against several cancer cell lines (Osmaniye et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(benzo[d]thiazol-2-yl)phenol , have been studied for their interactions with various biological targets

Mode of Action

It is known that compounds with a benzo[d]thiazol-2-yl group can exhibit interesting photophysical phenomena . For instance, they can undergo excited state intramolecular proton transfer (ESIPT), which is a process where a proton is transferred within the molecule after it is excited to a higher energy state . This process can lead to changes in the compound’s fluorescence properties .

Biochemical Pathways

For example, 2-(benzo[d]thiazol-2-yl)phenol derivatives have been used in the synthesis of semiconductors for plastic electronics , indicating that they may interact with pathways related to electron transfer .

Pharmacokinetics

It is known that the presence of a fluoroaromatic group can increase a molecule’s lipophilicity, thereby enabling its diffusion across cell membranes to enhance bioavailability .

Result of Action

It is known that compounds with a benzo[d]thiazol-2-yl group can exhibit interesting photophysical phenomena . For instance, they can undergo excited state intramolecular proton transfer (ESIPT), which can lead to changes in the compound’s fluorescence properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent polarity can affect the excited state intramolecular proton transfer (ESIPT) reaction of compounds with a benzo[d]thiazol-2-yl group . As the solvent polarity increases, the ESIPT reaction is gradually inhibited .

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O6S/c1-2-35-19-6-3-14(4-7-19)13-25-27(23-26-20-8-5-16(24)11-21(20)36-23)22(30)15-9-17(28(31)32)12-18(10-15)29(33)34/h3-13H,2H2,1H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQDDLSLQITHMQ-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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